4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
Description
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-fluoro-substituted aromatic ring, a 1H-tetrazole moiety at the 2-position, and a 2-(2-methoxyphenyl)ethylamine side chain. This compound is structurally designed to exploit the bioisosteric properties of the tetrazole group, which mimics carboxylic acid functionality while offering improved metabolic stability and enhanced hydrogen-bonding interactions .
Properties
Molecular Formula |
C17H16FN5O2 |
|---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16FN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-7-6-13(18)10-15(14)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
VTIZLWFXJMLBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the benzamide core with 2-(2-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Tetrazole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The fluoro group and the tetrazole ring are known to enhance binding affinity to certain enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Benzamide Derivatives with Tetrazole Substituents
Key Observations :
- The tetrazole group is a common feature in these compounds, replacing carboxyl groups to improve pharmacokinetics.
- The 4-fluoro substituent in the target compound may enhance membrane permeability compared to the 4-chloro analog in .
- The 2-methoxyphenethyl side chain differentiates the target compound from ’s phenolic derivatives, likely directing selectivity toward serotonin receptors .
Benzamides with Methoxyphenyl Moieties
Key Observations :
- The target compound’s methoxyphenethyl chain is structurally simpler than S 14506’s piperazine-naphthalene system but may retain partial 5-HT1A affinity due to the shared methoxyphenyl motif.
Tetrazole vs. Other Heterocyclic Replacements
Key Observations :
- Tetrazole-containing compounds (e.g., the target) prioritize receptor-ligand interactions, whereas thiazole/benzimidazole derivatives are more suited for enzyme or nucleic acid targeting.
- The tetrazole’s acidic proton (pKa ~4.9) allows ionization at physiological pH, enhancing solubility and target engagement compared to neutral heterocycles .
Biological Activity
4-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure
The molecular structure of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrazole ring is significant for its pharmacological properties, as tetrazoles are known to modulate enzyme activities and receptor interactions.
Antitumor Activity
Research has indicated that compounds containing tetrazole moieties exhibit notable antitumor properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including:
The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic markers such as Bax .
Anticonvulsant Activity
In addition to antitumor effects, tetrazole derivatives have been evaluated for their anticonvulsant activity . For example, certain analogs have shown effectiveness in reducing seizure activity in animal models, indicating that modifications in the structure can enhance efficacy against seizure disorders .
Case Studies
A notable study involved synthesizing various analogs of the compound to assess their biological activities. The analogs were tested for their cytotoxic effects on different cancer cell lines, revealing structure-activity relationships (SAR) that suggest modifications in the methoxy and fluorine substituents significantly impact biological potency.
Example Case Study:
- Compound Tested : 4-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
- Results : Showed significant inhibition of cell growth in HCT-15 colon cancer cells with an IC50 value lower than standard chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
